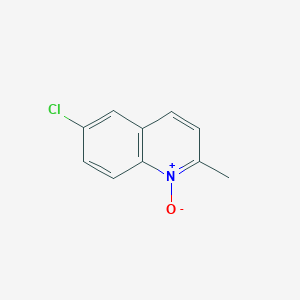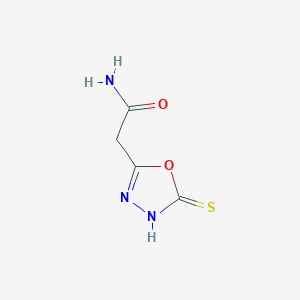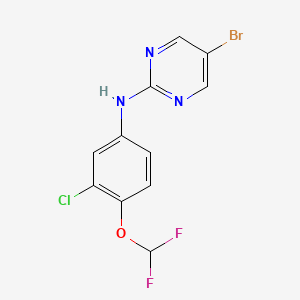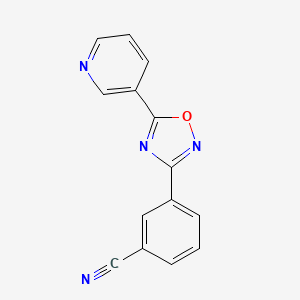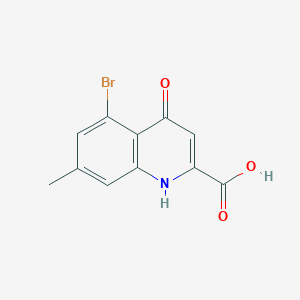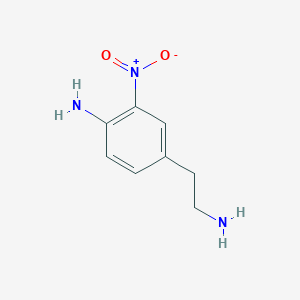
4-(2-Aminoethyl)-2-nitrobenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-2-nitrobenzenamine is an organic compound that features both an amino group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-nitrobenzenamine typically involves the nitration of 4-(2-Aminoethyl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-nitrobenzenamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products Formed
Reduction: 4-(2-Aminoethyl)-2-aminophenylamine.
Oxidation: 4-(2-Aminoethyl)-2-nitrosophenylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Aminoethyl)-2-nitrobenzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-nitrobenzenamine involves its interaction with specific molecular targets. The amino and nitro groups can participate in various biochemical pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dopamine: A neurotransmitter with a similar structure but different functional groups.
4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group but different substituents on the benzene ring.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-nitroaniline |
InChI |
InChI=1S/C8H11N3O2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4,9-10H2 |
InChI Key |
KHECKONZKFQERT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCN)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


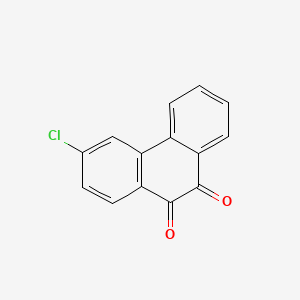
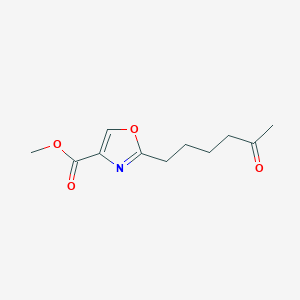

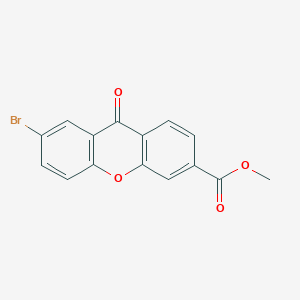
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}acetamide](/img/structure/B8578092.png)
![4-[1-(4-Ethoxyphenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B8578100.png)
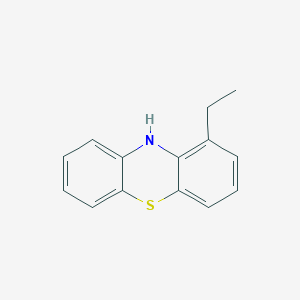
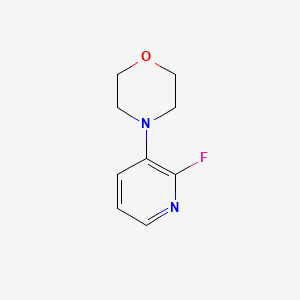
![1-Ethyl-2-methyl-5,6-diphenyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B8578112.png)
